Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate
Overview
Description
“Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate” is a chemical compound with the CAS Number: 1281936-66-0 . It has a molecular weight of 249.19 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3- (2-oxo-5- (trifluoromethyl)-1 (2H)-pyridinyl)propanoate . The InChI code for this compound is 1S/C10H10F3NO3/c1-17-9 (16)4-5-14-6-7 (10 (11,12)13)2-3-8 (14)15/h2-3,6H,4-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 249.19 . The InChI key for this compound is VPCZQFAIFRDULS-UHFFFAOYSA-N .Scientific Research Applications
Hydrogen Bonding Studies
Studies on related dihydropyridin derivatives reveal insights into hydrogen bonding interactions. For instance, research on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid demonstrates hydrogen bonding's role in structural stabilization, highlighting the significance of intramolecular interactions for chemical stability and reactivity (Dobbin et al., 1993).
Synthesis and Structural Analysis
The synthesis and structural analysis of uracil derivatives, akin to the compound , have been extensively studied. For example, the synthesis of two uracil derivatives and their characterization through X-ray diffraction offers valuable insights into the molecular arrangement and potential interaction with biological molecules (Yao et al., 2013).
Reaction with Nucleophiles
Research on the reactions of related methyl trifluoromethyl derivatives with nucleophiles has led to the formation of various acyclic and heterocyclic compounds, showcasing the versatility of these molecules in organic synthesis and potential for creating pharmacologically relevant structures (Sokolov & Aksinenko, 2010).
Heterocyclic Compound Synthesis
The development of methods for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates demonstrates the potential of these compounds in generating diverse molecular architectures, crucial for drug development and materials science (Zanakhov et al., 2022).
Crystal Structure and Binding Studies
Investigations into the crystal structure and potential DNA binding of uracil derivatives further emphasize the significance of structural analysis in understanding the interaction of these compounds with biological targets, which is crucial for the design of therapeutically active molecules (Liu et al., 2014).
Properties
IUPAC Name |
methyl 3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-17-9(16)4-5-14-6-7(10(11,12)13)2-3-8(14)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZQFAIFRDULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=CC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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